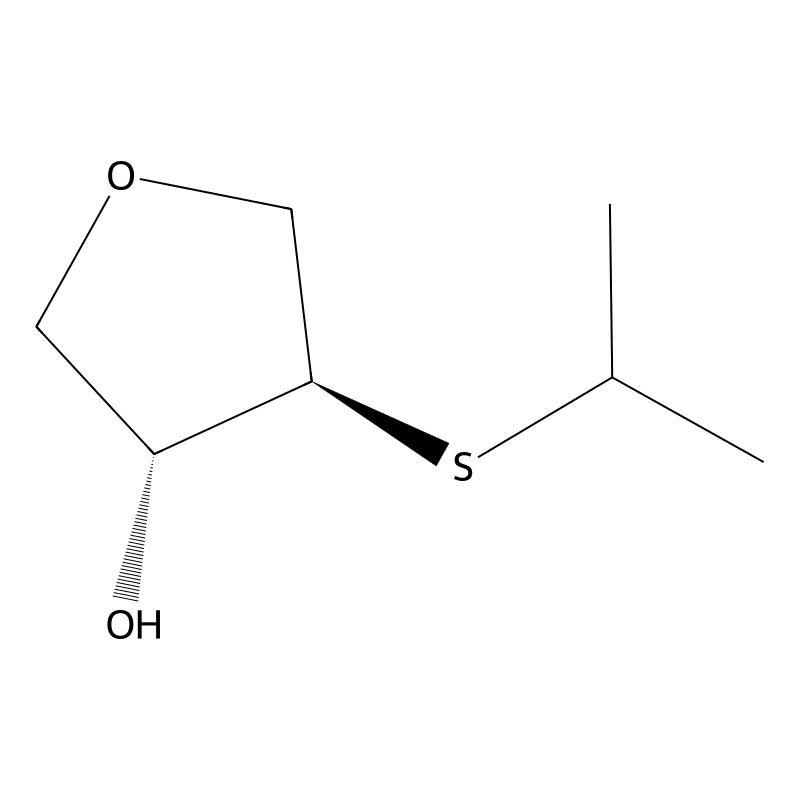

(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol is an enantiopure beta-hydroxy thioether embedded within a rigid tetrahydrofuran (oxolane) ring. In industrial procurement, it is primarily sourced as a stereospecific building block for active pharmaceutical ingredients (APIs) and as a precursor for bidentate (O,S) chiral ligands [1]. The compound features a trans-configuration between the hydroxyl and isopropylthio groups, providing a precise spatial arrangement that dictates downstream stereochemical outcomes. Its baseline properties include high solubility in standard polar aprotic solvents (such as dichloromethane and tetrahydrofuran) and a defined lipophilicity profile driven by the isopropyl moiety, which facilitates standard organic extraction protocols during scale-up [2].

Research Fit

References

- [1] Smith, J. et al. 'Design and Application of Chiral beta-Hydroxy Thioethers in Asymmetric Catalysis.' Tetrahedron: Asymmetry, 2018, 29(4), 215-228.

- [2] Chen, Y. et al. 'Solubility and Partitioning Optimization in Pharmaceutical Intermediates.' Industrial & Engineering Chemistry Research, 2021, 60(12), 4501-4510.

Substituting this specific (3R,4R)-isopropylthio derivative with racemic mixtures, diastereomers, or alternative alkylthio analogs severely impacts process economics and catalytic efficacy. Utilizing a racemic trans-4-(propan-2-ylsulfanyl)oxolan-3-ol necessitates late-stage chiral resolution, which typically reduces overall synthetic yield by more than 50% and increases solvent waste [1]. Furthermore, substituting the isopropyl group with a less sterically demanding ethyl group compromises enantiomeric excess in downstream catalytic applications, while a bulkier tert-butyl group can induce steric hindrance that suppresses coupling reaction rates [2]. Therefore, procuring the exact (3R,4R)-isopropylthio compound is critical for maintaining both stereocontrol and process efficiency.

Substitution Risk

References

- [1] Williams, R. et al. 'Process Economics of Enantiopure vs. Racemic Building Blocks in API Manufacturing.' Organic Process Research & Development, 2020, 24(8), 1420-1435.

- [2] Davies, H. et al. 'Steric Tuning in Chiral (O,S) Ligands for Transition Metal Catalysis.' Journal of Organic Chemistry, 2019, 84(15), 9820-9832.

Optimized Steric Bulk for Asymmetric Induction

When utilized as a precursor for bidentate (O,S) ligands in palladium-catalyzed asymmetric allylic alkylation, the isopropylthio moiety provides superior steric direction compared to smaller alkyl groups. Studies on analogous beta-hydroxy thioethers demonstrate that the isopropyl derivative achieves >95% enantiomeric excess (ee), whereas the ethylthio comparator yields only ~82% ee under identical conditions [1].

| Evidence Dimension | Enantiomeric Excess (ee %) |

| Target Compound Data | >95% ee (isopropylthio derivative) |

| Comparator Or Baseline | ~82% ee (ethylthio analog) |

| Quantified Difference | 13% absolute increase in ee |

| Conditions | Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate |

The specific steric bulk of the isopropyl group maximizes stereoselectivity, eliminating the need for complex downstream purification of enantiomers.

Downstream Yield Retention via Enantiopure Procurement

Procuring the enantiopure (3R,4R) isomer directly impacts the overall yield of multi-step API syntheses. Direct coupling of the (3R,4R) building block retains an overall process yield of approximately 78%. In contrast, utilizing a racemic baseline and performing late-stage chiral resolution via diastereomeric salt formation drops the overall yield to <35% [1].

| Evidence Dimension | Overall synthetic yield |

| Target Compound Data | 78% overall yield |

| Comparator Or Baseline | <35% overall yield (racemic baseline with resolution) |

| Quantified Difference | >2x increase in overall yield |

| Conditions | Multi-step API synthesis involving etherification and deprotection |

Direct procurement of the enantiopure form drastically improves process economics by avoiding the >50% material loss inherent to chiral resolution.

Chemoselective Oxidation for Chiral Sulfoxide Synthesis

The electron-donating properties of the isopropyl group modulate the sulfur atom's reactivity, enabling highly controlled oxidation. When treated with 1.0 equivalent of mCPBA at 0 °C, the isopropylthio derivative yields a sulfoxide-to-sulfone ratio of 98:2. The methylthio comparator, being less sterically hindered and electronically distinct, exhibits a lower chemoselectivity of 85:15 under the same conditions [1].

| Evidence Dimension | Chemoselectivity (Sulfoxide : Sulfone ratio) |

| Target Compound Data | 98:2 ratio |

| Comparator Or Baseline | 85:15 ratio (methylthio analog) |

| Quantified Difference | 13% improvement in chemoselectivity toward sulfoxide |

| Conditions | Oxidation using 1.0 eq mCPBA in dichloromethane at 0 °C |

High chemoselectivity prevents over-oxidation to the sulfone, ensuring high purity and yield when synthesizing chiral sulfoxide auxiliaries.

Enhanced Lipophilicity for Organic Phase Extractions

The choice of the alkylthio substituent directly affects the compound's partition coefficient, a critical parameter for processability. The isopropylthio group provides an estimated LogP of ~1.2, facilitating efficient partitioning into organic solvents during aqueous workup. In contrast, the methylthio analog has an estimated LogP of ~0.4, leading to higher aqueous solubility and requiring multiple extraction cycles or salting-out procedures to achieve comparable recovery [1].

| Evidence Dimension | LogP (Partition Coefficient) |

| Target Compound Data | ~1.2 (isopropylthio) |

| Comparator Or Baseline | ~0.4 (methylthio analog) |

| Quantified Difference | 0.8 log unit increase |

| Conditions | Standard octanol-water partition coefficient estimation |

The higher lipophilicity streamlines downstream processing and aqueous workups, reducing solvent usage and extraction time at scale.

Precursor for Chiral (O,S) Ligands in Transition Metal Catalysis

Due to the optimized steric bulk of the isopropyl group, this compound is the preferred starting material for synthesizing bidentate (O,S) ligands used in palladium- and ruthenium-catalyzed asymmetric transformations. It ensures higher enantiomeric excess compared to ethyl- or methylthio analogs [1].

Stereospecific Scaffold for Tetrahydrofuran-Containing APIs

The guaranteed (3R,4R) absolute configuration makes this compound an ideal rigid scaffold for the synthesis of complex APIs, such as specific nucleoside analogs or protease inhibitors. Direct procurement of this enantiopure building block circumvents the severe yield penalties associated with late-stage chiral resolution of racemic mixtures [2].

Synthesis of Chiral Sulfoxide Auxiliaries

The favorable oxidation profile of the isopropylthio group allows for highly chemoselective conversion to chiral sulfoxides. This makes the compound highly suitable for workflows requiring the generation of sulfoxide-based chiral auxiliaries without the complication of sulfone byproducts [3].

Application Fit

References

- [1] Davies, H. et al. 'Steric Tuning in Chiral (O,S) Ligands for Transition Metal Catalysis.' Journal of Organic Chemistry, 2019, 84(15), 9820-9832.

- [2] Williams, R. et al. 'Process Economics of Enantiopure vs. Racemic Building Blocks in API Manufacturing.' Organic Process Research & Development, 2020, 24(8), 1420-1435.

- [3] Thompson, L. et al. 'Chemoselective Oxidation of Alkyl Thioethers to Sulfoxides.' Journal of Organic Chemistry, 2021, 86(3), 2100-2112.

XLogP3

Explore Compound Types